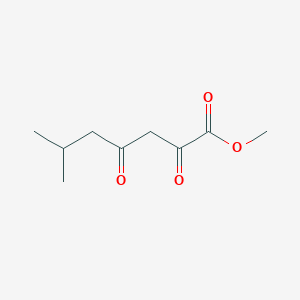

Methyl 6-methyl-2,4-dioxoheptanoate

Description

BenchChem offers high-quality Methyl 6-methyl-2,4-dioxoheptanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-methyl-2,4-dioxoheptanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-methyl-2,4-dioxoheptanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-6(2)4-7(10)5-8(11)9(12)13-3/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRLUWGULLBYJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)CC(=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501294544 | |

| Record name | Methyl 6-methyl-2,4-dioxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501294544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20577-66-6 | |

| Record name | Methyl 6-methyl-2,4-dioxoheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20577-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-methyl-2,4-dioxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501294544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 6-methyl-2,4-dioxoheptanoate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 6-methyl-2,4-dioxoheptanoate, a valuable β-dicarbonyl compound with applications as a synthetic intermediate in medicinal chemistry and materials science. The primary focus of this document is a detailed exploration of the crossed Claisen condensation as the principal synthetic route. We will delve into the mechanistic underpinnings of this reaction, provide a field-proven, step-by-step experimental protocol, and discuss methods for purification and characterization of the target compound. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the synthesis of complex dicarbonyl compounds.

Introduction: The Significance of β-Dicarbonyl Moieties

β-Dicarbonyl compounds, such as β-keto esters and β-diketones, are fundamental building blocks in organic synthesis.[1][2] Their utility stems from the unique reactivity of the methylene group positioned between the two carbonyl functionalities. The protons on this carbon are significantly acidic due to the resonance stabilization of the resulting enolate anion, making them potent nucleophiles in a variety of carbon-carbon bond-forming reactions.[3]

Methyl 6-methyl-2,4-dioxoheptanoate is a molecule of interest that incorporates both a β-keto ester and a 1,3-diketone functionality.[3] This dual reactivity profile makes it a versatile precursor for the synthesis of more complex molecules, including various heterocyclic compounds like pyrazoles and pyrimidines, which are prevalent scaffolds in pharmacologically active agents.[1][3]

Synthetic Strategy: The Crossed Claisen Condensation

The most direct and efficient method for the synthesis of Methyl 6-methyl-2,4-dioxoheptanoate is the crossed Claisen condensation . This reaction involves the carbon-carbon bond formation between an ester and another carbonyl compound in the presence of a strong base.[4][5] For the synthesis of our target molecule, the logical disconnection points to two readily available starting materials: 4-methyl-2-pentanone and dimethyl oxalate .

In this reaction, the enolizable ketone (4-methyl-2-pentanone) will be deprotonated by a strong base to form a nucleophilic enolate. This enolate will then attack one of the electrophilic carbonyl carbons of the non-enolizable ester (dimethyl oxalate). The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide leaving group yields the desired β-dicarbonyl product.[6][7]

The use of a strong base in stoichiometric amounts is crucial, as the final deprotonation of the product β-dicarbonyl compound is the thermodynamic driving force for this otherwise endergonic reaction.[4]

Experimental Protocol

This protocol is a self-validating system designed for the safe and efficient synthesis of Methyl 6-methyl-2,4-dioxoheptanoate.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Purity | Supplier |

| 4-Methyl-2-pentanone | C₆H₁₂O | 100.16 | 10.0 g | 0.1 | ≥99% | Sigma-Aldrich |

| Dimethyl oxalate | C₄H₆O₄ | 118.09 | 13.0 g | 0.11 | ≥99% | Sigma-Aldrich |

| Sodium Methoxide | CH₃ONa | 54.02 | 5.94 g | 0.11 | ≥97% | Acros Organics |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 200 mL | - | Anhydrous | Fisher Scientific |

| Hydrochloric acid | HCl | 36.46 | As needed | - | 3 M aq. | J.T. Baker |

| Saturated NaCl solution | NaCl(aq) | - | 50 mL | - | - | Lab Prepared |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | - | VWR |

| Copper(II) acetate | Cu(OAc)₂ | 181.63 | As needed | - | ≥98% | Alfa Aesar |

Reaction Workflow

Caption: Synthetic workflow for Methyl 6-methyl-2,4-dioxoheptanoate.

Step-by-Step Procedure

-

Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium methoxide (5.94 g, 0.11 mol) and anhydrous diethyl ether (100 mL). Cool the suspension to 0 °C in an ice bath.

-

Enolate Formation: Add 4-methyl-2-pentanone (10.0 g, 0.1 mol) dropwise to the stirred suspension over 20 minutes. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

-

Claisen Condensation: Dissolve dimethyl oxalate (13.0 g, 0.11 mol) in 50 mL of anhydrous diethyl ether and add this solution to the dropping funnel. Add the dimethyl oxalate solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture overnight (approximately 12-16 hours) under a nitrogen atmosphere.

-

Acidic Workup: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 100 mL of ice-cold 3 M hydrochloric acid. Stir vigorously until all solids have dissolved.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with saturated sodium chloride solution (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification via Copper Chelate Formation

Due to the potential for side products and the difficulty in purifying β-diketones by distillation or chromatography, purification via the copper chelate is a highly effective method.[1][8]

-

Chelate Formation: Dissolve the crude product in methanol (100 mL). In a separate beaker, prepare a solution of copper(II) acetate (10 g) in 100 mL of water. Slowly add the copper(II) acetate solution to the methanolic solution of the crude product with stirring. A green-blue precipitate of the copper chelate should form immediately.

-

Isolation of Chelate: Stir the suspension for 30 minutes, then collect the precipitate by vacuum filtration. Wash the solid with water and then with a small amount of cold methanol. Allow the copper chelate to air dry.

-

Decomposition of Chelate: Suspend the dry copper chelate in diethyl ether (150 mL) and stir vigorously. Add 10% sulfuric acid dropwise until the blue-green solid disappears and the solution becomes a clear blue aqueous layer and a colorless organic layer.

-

Final Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the pure Methyl 6-methyl-2,4-dioxoheptanoate.

Characterization

The structure of the purified product should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The product will exist as a mixture of keto and enol tautomers in solution, which will be evident in the ¹H and ¹³C NMR spectra.[3][8]

-

¹H NMR (CDCl₃, 400 MHz):

-

Keto form: Expect signals for the methyl ester singlet (~3.7 ppm), the methylene protons between the carbonyls (~3.5 ppm), the isobutyl group protons (a doublet for the two methyls and a multiplet for the methine proton), and the other methylene protons.[3]

-

Enol form: The enolic proton will appear as a broad singlet downfield (~12-15 ppm). The signal for the methylene protons between the carbonyls will be absent, and a new signal for a vinylic proton will appear.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

Expect signals for the two carbonyl carbons (in the range of 190-210 ppm for the ketones and ~170 ppm for the ester). Signals for the enolic carbons will also be present. The remaining aliphatic carbons will appear in the upfield region.

-

Mass Spectrometry (MS)

Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight of the product. The expected molecular ion peak for C₉H₁₄O₄ would be at m/z = 186.0892.

Conclusion

The synthesis of Methyl 6-methyl-2,4-dioxoheptanoate is reliably achieved through a crossed Claisen condensation of 4-methyl-2-pentanone and dimethyl oxalate. The provided protocol, including the copper chelate purification method, offers a robust pathway to obtaining this versatile synthetic intermediate in high purity. Careful control of reaction conditions and meticulous purification are key to a successful synthesis. The dual functionality of the target molecule opens up a wide range of possibilities for its use in the construction of more complex and potentially biologically active compounds.

References

-

Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (2020, September 14). Retrieved from [Link]

-

Claisen condensation - Wikipedia. (n.d.). Retrieved from [Link]

-

Claisen Condensation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

19.15 A Claisen Condensation Forms a β-Keto Ester - Chemistry LibreTexts. (2014, August 29). Retrieved from [Link]

-

Recent Developments in the Synthesis of β-Diketones - MDPI. (2021, October 13). Retrieved from [Link]

-

Preparation of β-Keto Esters and β-Diketones by C-Acylation/Deacetylation of Acetoacetic Esters and Acetonyl Ketones with 1-Acylbenzotriazoles | The Journal of Organic Chemistry. (2004, August 26). Retrieved from [Link]

-

Video: Esters to β-Ketoesters: Claisen Condensation Overview - JoVE. (2023, April 30). Retrieved from [Link]

-

Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization - PMC. (2023, April 7). Retrieved from [Link]

-

Modification of Biobased Lipophilic Β-Diketone - Juniper Publishers. (2018, May 30). Retrieved from [Link]

-

Synthesis of 1,3-diketones - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- US5344992A - Process for the preparation of linear 1,3-diketones - Google Patents. (n.d.).

-

A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC. (2018, December 27). Retrieved from [Link]

-

Properties and application of diketones and their derivatives. (n.d.). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 3. Methyl 6-methyl-2,4-dioxoheptanoate | 20577-66-6 | Benchchem [benchchem.com]

- 4. Claisen condensation - Wikipedia [en.wikipedia.org]

- 5. Claisen Condensation [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]

- 8. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

"CAS number for Methyl 6-methyl-2,4-dioxoheptanoate"

An In-Depth Technical Guide to Methyl 6-methyl-2,4-dioxoheptanoate

Introduction

Methyl 6-methyl-2,4-dioxoheptanoate (CAS No: 20577-66-6 ) is a fascinating organic compound that occupies a significant niche in synthetic chemistry.[1] Its molecular architecture is distinguished by the strategic placement of multiple functional groups, creating a molecule with a rich and versatile reactivity profile.[1] This guide provides an in-depth analysis of its structure, synthesis, spectroscopic characteristics, and its pivotal role as a synthetic intermediate for researchers, scientists, and professionals in drug development. The core of its utility lies in the dual functionalities of a β-keto ester and a 1,3-diketone system, which we will explore in detail.[1]

Physicochemical and Structural Properties

A foundational understanding of a molecule's physical and chemical properties is paramount for its effective application in a laboratory setting. The key identifiers and properties for Methyl 6-methyl-2,4-dioxoheptanoate are summarized below.

| Property | Value | Source |

| CAS Number | 20577-66-6 | [1] |

| Molecular Formula | C9H14O4 | Calculated |

| Molecular Weight | 186.2 g/mol | [1] |

| InChI Key | APRLUWGULLBYJV-UHFFFAOYSA-N | [1] |

The structure of Methyl 6-methyl-2,4-dioxoheptanoate is a compelling example of molecular design that enables complex chemical transformations. It features two distinct, yet interconnected, reactive motifs:

-

β-Keto Ester System: The methyl ester at the C1 position and the ketone at the C4 position are separated by a methylene group, classifying this portion of the molecule as a β-keto ester.[1] This arrangement is well-known for its propensity to undergo keto-enol tautomerism.[1]

-

1,3-Diketone System: The two ketone groups at the C2 and C4 positions create a 1,3-dicarbonyl system.[1] This functionality is central to many classical organic reactions. The protons on the carbon atom situated between these two carbonyls (the C3 position) are notably acidic, making this site a prime target for deprotonation to form a highly stable, delocalized enolate.[1] This enolate is a potent nucleophile, critical for a wide array of carbon-carbon bond-forming reactions.[1]

The Duality of Reactivity: Keto-Enol Tautomerism

A critical aspect of the chemistry of Methyl 6-methyl-2,4-dioxoheptanoate is its existence as a dynamic equilibrium of tautomers.[1] Tautomerism, a form of constitutional isomerism, involves the migration of a proton, and for β-dicarbonyl compounds, this equilibrium between the keto and enol forms dictates their reactivity.[1] The enol form is stabilized by intramolecular hydrogen bonding and conjugation, making it a significant contributor to the overall equilibrium.

Caption: Keto-enol equilibrium in Methyl 6-methyl-2,4-dioxoheptanoate.

Synthesis Pathway: Fischer Esterification

The most direct and fundamental route for preparing Methyl 6-methyl-2,4-dioxoheptanoate is through the acid-catalyzed esterification of its corresponding carboxylic acid, 6-methyl-2,4-dioxoheptanoic acid.[1] The Fischer esterification method is a classic, equilibrium-driven process that utilizes an excess of alcohol (in this case, methanol) to push the reaction toward the desired ester product.[1]

Experimental Protocol: Synthesis via Fischer Esterification

This protocol provides a generalized framework. Researchers should adapt concentrations and reaction times based on empirical observations and scale.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methyl-2,4-dioxoheptanoic acid in an excess of methanol (e.g., 10-20 molar equivalents). Methanol serves as both a reactant and the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), to the solution (typically 1-3 mol%).

-

Reflux: Heat the reaction mixture to reflux. The reaction progress should be monitored using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, cool the mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Final Purification: If necessary, purify the crude ester further by vacuum distillation or column chromatography to obtain high-purity Methyl 6-methyl-2,4-dioxoheptanoate.

Caption: Workflow for the synthesis of Methyl 6-methyl-2,4-dioxoheptanoate.

Spectroscopic Elucidation

Structural confirmation and purity assessment rely heavily on modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for providing a detailed map of the carbon-hydrogen framework.[1]

Expected NMR Data

The expected signals in the ¹H and ¹³C NMR spectra are crucial for verifying the successful synthesis of the target molecule.[1]

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Methyl Ester | ~3.7 | Singlet | -OCH₃ |

| Isobutyl Methyls | ~0.9 | Doublet | -(CH₃)₂ |

| Isobutyl Methine | ~2.1 | Multiplet | -CH(CH₃)₂ |

| Methylene (C5) | ~2.4 | Doublet | -CH₂-CH(CH₃)₂ |

| Methylene (C3) | ~3.5 | Singlet | -CO-CH₂-CO- |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |

| Carbonyls (C2, C4) | 190-210 | C=O |

| Ester Carbonyl (C1) | 165-175 | O-C=O |

| Methylene (C3) | 45-55 | -CO-CH₂-CO- |

| Methoxy | 50-60 | -OCH₃ |

| Methylene (C5) | 40-50 | -CH₂-CH(CH₃)₂ |

| Methine (C6) | 25-35 | -CH(CH₃)₂ |

| Methyls (C7) | 20-25 | -(CH₃)₂ |

Note: Actual chemical shifts may vary depending on the solvent and the predominant tautomeric form.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Weigh approximately 10-20 mg of the purified product for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

-

Transfer: Filter the solution through a pipette plugged with glass wool directly into a 5 mm NMR tube.

-

Acquisition: Insert the sample into the NMR spectrometer. For ¹H NMR, acquire the spectrum and reference it to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

¹³C NMR: For ¹³C NMR, use a standard proton-decoupled pulse sequence. A greater number of scans will be required to achieve an adequate signal-to-noise ratio. Reference the spectrum to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).[2]

Applications in Synthetic Chemistry

The true value of Methyl 6-methyl-2,4-dioxoheptanoate for drug development professionals lies in its role as a versatile synthetic intermediate.[1] The 1,3-dicarbonyl moiety is a classic synthon for the construction of various heterocyclic systems, which form the core of many pharmaceutical agents.

The acidic C3 methylene bridge can be readily deprotonated to form a stable enolate, which can then react with a wide range of electrophiles. More significantly, it can undergo condensation reactions with dinucleophiles to build five- and six-membered rings.[1]

-

Pyrazoles: Reaction with hydrazine derivatives leads to the formation of pyrazole rings.

-

Pyrimidines: Condensation with urea or thiourea can yield pyrimidine or thiopyrimidine cores, respectively.[1]

These heterocyclic scaffolds are prevalent in medicinal chemistry and are featured in drugs with a wide range of therapeutic applications.

Caption: Role as a precursor to pharmaceutically relevant heterocycles.

Conclusion

Methyl 6-methyl-2,4-dioxoheptanoate is more than a simple organic molecule; it is a highly functionalized and reactive tool for synthetic chemists. Its unique combination of β-keto ester and 1,3-diketone functionalities provides a platform for a multitude of chemical transformations, most notably the construction of complex heterocyclic systems. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as detailed in this guide, is essential for leveraging its full potential in research and the development of novel therapeutic agents.

References

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of Methyl 6-methyl-2,4-dioxoheptanoate

Executive Summary

In early-stage drug discovery and complex organic synthesis, the selection of versatile aliphatic building blocks dictates the efficiency of downstream active pharmaceutical ingredient (API) generation. Methyl 6-methyl-2,4-dioxoheptanoate (CAS No. 20577-66-6) is a highly privileged intermediate that strategically combines the functionalities of a β-keto ester and a 1,3-diketone[1].

With a precisely calculated molecular weight of 186.21 g/mol [2], this compound serves as a critical linchpin in the synthesis of complex heterocyclic scaffolds. The strategic placement of a ketone at the C4 position and a methyl ester at the C1 position—separated by a highly acidic methylene bridge—enables rich keto-enol tautomerism[1]. This whitepaper details its physicochemical properties, self-validating synthetic protocols, and its specific application in pyrazole and pyrimidine scaffold generation.

Physicochemical Profiling & Structural Dynamics

Understanding the exact mass and structural behavior of Methyl 6-methyl-2,4-dioxoheptanoate is foundational for mass spectrometry (MS) validation and downstream reaction stoichiometry. The molecule consists of a 7-carbon main chain (heptanoate) with a methyl group at the C6 position (forming an isobutyl tail) and an ester methyl group, yielding the chemical formula C9H14O4 .

Quantitative Data Summary

Table 1: Key Physicochemical Parameters of Methyl 6-methyl-2,4-dioxoheptanoate

| Parameter | Value |

| Chemical Name | Methyl 6-methyl-2,4-dioxoheptanoate |

| CAS Registry Number | 20577-66-6 |

| Molecular Formula | C9H14O4 |

| Average Molecular Weight | 186.21 g/mol [2] |

| Monoisotopic Mass | 186.0892 Da |

| Functional Classification | β-Keto ester / 1,3-Diketone analogue[1] |

| Hydrogen Bond Donors | 0 (Keto form) / 1 (Enol form) |

| Hydrogen Bond Acceptors | 4 |

Structural Dynamics: Keto-Enol Tautomerism

The methylene protons at the C3 position are flanked by two highly electron-withdrawing carbonyl groups (C2 and C4). This 1,3-dicarbonyl system significantly lowers the pKa of the C3 protons, facilitating rapid deprotonation. In solution, the molecule exists in a dynamic tautomeric equilibrium, where a proton migrates from the α-carbon to the carbonyl oxygen, forming a stabilized enol[1]. This enolization is the primary mechanistic driver of its nucleophilic reactivity in carbon-carbon and carbon-nitrogen bond-forming reactions.

Synthetic Methodology: Self-Validating Protocol

The fundamental approach to synthesizing Methyl 6-methyl-2,4-dioxoheptanoate is through the Fischer esterification of its corresponding carboxylic acid, 6-methyl-2,4-dioxoheptanoic acid[1]. To ensure high yield and purity, the protocol below is designed as a self-validating system, incorporating real-time analytical checkpoints to verify causality and reaction progress.

Protocol: Acid-Catalyzed Fischer Esterification

Rationale: Fischer esterification is an equilibrium-driven, acid-catalyzed nucleophilic acyl substitution[3]. By utilizing excess methanol as both the reactant and the solvent, Le Chatelier's principle drives the equilibrium toward the desired methyl ester product[1].

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve 10.0 mmol of 6-methyl-2,4-dioxoheptanoic acid in 25 mL of anhydrous methanol.

-

Catalyst Addition: Slowly add 0.5 mL of concentrated sulfuric acid (H₂SO₄) dropwise at 0°C.

-

Causality: The strong acid protonates the carboxyl carbonyl oxygen, drastically increasing its electrophilicity to facilitate the subsequent nucleophilic attack by the weakly nucleophilic methanol[3].

-

-

Reflux & Monitoring: Heat the mixture to reflux (approx. 65°C) for 4–6 hours.

-

Self-Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 7:3). The disappearance of the highly polar carboxylic acid spot (low Rf) and the appearance of a less polar spot (higher Rf) confirms the conversion of the acid to the ester. If the starting material persists, the equilibrium has not shifted sufficiently; add 3 Å molecular sieves to sequester generated water.

-

-

Quenching & Extraction: Cool the reaction to room temperature and concentrate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ until gas evolution (CO₂) ceases. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification & Final Validation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Self-Validation Checkpoint 2 (LC-MS): Perform Liquid Chromatography-Mass Spectrometry. The target peak must exhibit an m/z of 187.2 [M+H]⁺ in positive ion mode, definitively confirming the synthesized molecular weight of 186.21 g/mol .

-

Application in Drug Discovery: Heterocyclic Condensation

The dual functionality of Methyl 6-methyl-2,4-dioxoheptanoate makes it a highly sought-after precursor for the synthesis of diverse heterocyclic compounds[1]. The cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives is a rapid, highly efficient approach to obtaining polysubstituted pyrazoles[4].

When reacted with dinucleophiles like hydrazines, ureas, or amidines, the molecule undergoes a Knorr-type condensation. The nitrogen atoms attack the highly electrophilic carbonyl carbons at C2 and C4, followed by dehydration and imine formation, yielding rigid five- or six-membered rings (pyrazoles and pyrimidines, respectively)[1][4].

Synthetic Workflow Diagram

Caption: Synthetic workflow and downstream API applications of Methyl 6-methyl-2,4-dioxoheptanoate.

Analytical Characterization (NMR)

To unambiguously assign the connectivity of the molecular structure and understand its tautomeric equilibrium, Nuclear Magnetic Resonance (NMR) spectroscopy is employed[1].

-

¹H NMR Signatures: The proton NMR spectrum provides distinct signals for structural verification. The methyl ester group (-OCH₃) appears as a sharp singlet. The isobutyl tail presents as a doublet for the two terminal methyl groups and a multiplet for the methine proton. Crucially, the C3 methylene protons adjacent to the carbonyl groups exhibit characteristic chemical shifts that fluctuate depending on the specific keto-enol tautomeric ratio present in the NMR solvent[1].

References

1.[1] Methyl 6-methyl-2,4-dioxoheptanoate | 20577-66-6, Benchchem. Available at: 2.[2] 20577-66-6 | Methyl 6-methyl-2,4-dioxoheptanoate, BLD Pharm. Available at: 3.[3] (O-CHEM 2) Mechanisms, Memcode. Available at: 4.[4] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review, MDPI. Available at:

Sources

Literature Review on β-Keto Esters: A Strategic Guide for Drug Development

Executive Summary

β-Keto esters represent one of the most versatile "chassis" molecules in modern organic synthesis. For the drug development professional, they are not merely reagents but programmable platforms. Their unique 1,3-dicarbonyl structure allows them to function simultaneously as electrophiles, nucleophiles, and ligands for transition metals.

This technical guide moves beyond basic textbook definitions to explore the mechanistic causality that governs their reactivity. We will examine their structural dynamics, advanced synthetic methodologies, and their critical role as precursors to "privileged scaffolds" in pharmaceutical chemistry (e.g., dihydropyrimidines, pyrazoles). Finally, we provide a validated protocol for asymmetric hydrogenation—a cornerstone transformation in the synthesis of chiral APIs.

Part 1: Structural Fundamentals & Tautomerism

The reactivity of β-keto esters is dictated by the equilibrium between their keto and enol tautomers. Understanding this dynamic is the prerequisite for controlling selectivity in alkylation and condensation reactions.

The Chelation Effect

Unlike simple ketones, β-keto esters possess an internal "stabilization mechanism." The Z-enol tautomer is stabilized by an intramolecular hydrogen bond between the enolic hydroxyl and the ester carbonyl. This creates a pseudo-six-membered ring, significantly lowering the pKa of the

Key Insight for Researchers:

-

Solvent Dependency: In polar aprotic solvents (DMSO, DMF), the equilibrium shifts toward the keto form as the solvent disrupts internal H-bonding. In non-polar solvents (Toluene, Hexane), the enol form is favored.

-

Lewis Acid Activation: The 1,3-dicarbonyl motif is an ideal bidentate ligand. Lewis acids (e.g.,

,

Visualization: Tautomeric Equilibrium & Metal Chelation

Figure 1: The dynamic equilibrium between keto and enol forms, and the "locking" effect of metal coordination which is critical for stereoselective transformations.

Part 2: Synthetic Methodologies (Preparation)[1][2][3][4][5][6][7][8]

While the Claisen Condensation is the historical standard, it often lacks the precision required for complex pharmaceutical intermediates. Modern drug discovery relies on milder, more functional-group-tolerant methods.

Transesterification (The "Green" Route)

Direct transesterification of simple β-keto esters (e.g., methyl acetoacetate) with complex alcohols is preferred over de novo synthesis.

-

Catalyst: Boric acid (

) or immobilized enzymes (e.g., Candida antarctica Lipase B - CALB).[1] -

Mechanism: Boric acid forms a temporary borate complex with the β-keto ester, activating the ester carbonyl towards nucleophilic attack by the alcohol while suppressing decarboxylation.

Magnesium Enolate Acylation (SMAHO Method)

For constructing sensitive scaffolds, the reaction of magnesium enolates of Substituted Malonic Acid Half Oxyesters (SMAHOs) is superior.

-

Advantage: It proceeds under neutral conditions and allows for the introduction of chiral amino acid side chains without racemization.

-

Causality: The

ion acts as a template, organizing the reactants and stabilizing the intermediate to prevent premature decarboxylation until the workup phase.

Part 3: The Drug Discovery Engine (Heterocycles)

β-Keto esters are the primary building blocks for Heterocyclic Privileged Scaffolds —molecular frameworks that are statistically over-represented in bioactive compounds.

Reaction Landscape

| Reaction Name | Target Scaffold | Mechanism Type | Pharmaceutical Relevance |

| Biginelli | 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) | Acid-catalyzed MCR | Calcium channel blockers (e.g., Nifedipine analogs), Antivirals. |

| Hantzsch | 1,4-Dihydropyridines (1,4-DHP) | Condensation/Cyclization | Antihypertensives (e.g., Amlodipine). |

| Knorr | Pyrroles | Paal-Knorr Cyclization | Anti-inflammatory agents (e.g., Atorvastatin core). |

| Noyori | Chiral | Asymmetric Hydrogenation | Statins, Carbapenems, Antibiotics. |

Visualization: The Divergent Reactivity Map

Figure 2: Divergent synthesis pathways from a common β-keto ester precursor. The green path highlights the high-value asymmetric transformation detailed below.

Part 4: Detailed Experimental Protocol

Stereoselective Synthesis: Noyori Asymmetric Hydrogenation

Objective: Synthesis of (R)-Methyl 3-hydroxybutyrate with >98% ee.

Rationale: This protocol utilizes Dynamic Kinetic Resolution (DKR) . Although the starting material may be racemic (if

Materials & Reagents

-

Substrate: Methyl acetoacetate (10.0 mmol).

-

Catalyst:

(0.01 mmol, S/C = 1000). -

Solvent: Degassed Methanol (anhydrous).

-

Gas: Hydrogen (

) - High Purity (99.999%). -

Equipment: High-pressure stainless steel autoclave (Parr reactor).

Step-by-Step Methodology

-

Catalyst Preparation (Inert Atmosphere):

-

In a glovebox (or under Argon flow), weigh

into the glass liner of the autoclave. -

Note: The Ru(II)-BINAP complex is air-sensitive. Oxidation leads to loss of stereocontrol.

-

-

Substrate Loading:

-

Dissolve Methyl acetoacetate (1.16 g) in degassed Methanol (5 mL).

-

Add the solution to the autoclave liner containing the catalyst.

-

Mechanistic Check: Methanol is crucial as it facilitates the proton transfer in the transition state.

-

-

Hydrogenation:

-

Seal the autoclave and purge with

three times (pressurize to 10 bar, then vent) to remove trace -

Pressurize to 40 bar (approx. 580 psi) .

-

Heat to 50°C with vigorous magnetic stirring (1000 rpm).

-

Why this works: The high pressure ensures saturation of the Ru-hydride species. The temperature is optimized to balance rate vs. enantioselectivity (lower temps generally yield higher ee but slower rates).

-

-

Workup & Analysis:

-

Cool the reactor to room temperature and carefully vent the

gas. -

Concentrate the solvent under reduced pressure (Rotary Evaporator).[1]

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc 4:1).

-

Validation: Determine enantiomeric excess (ee) using Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 95:5).

-

Self-Validating Checkpoints

-

Visual: The reaction mixture should remain a clear orange/brown solution. Formation of a black precipitate indicates catalyst decomposition (Ru metal formation).

-

Pressure: A drop in pressure over time indicates hydrogen consumption (reaction progress).

Part 5: Mechanistic Logic (Noyori Cycle)

The success of the protocol above relies on the specific interaction between the substrate and the chiral catalyst.

Figure 3: Simplified catalytic cycle. The chiral BINAP ligand creates a steric environment that forces the β-keto ester to approach the Ru-hydride from only one face, ensuring high enantioselectivity.

References

-

Noyori, R., et al. (1987).[3] "Asymmetric hydrogenation of beta-keto carboxylic esters." Journal of the American Chemical Society.

-

Kappe, C. O. (2000). "Biologically active dihydropyrimidones of the Biginelli-type—a literature survey." European Journal of Medicinal Chemistry.

-

Taber, D. F. (2011). "Synthesis of β-Keto Esters." Organic Chemistry Portal.

-

Benetti, S., et al. (1995).[4] "β-Keto Esters in Organic Synthesis." Chemical Reviews.

-

BenchChem. (2025).[1] "Transesterification Methods in Ketone Ester Production." BenchChem Application Notes.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]

Methodological & Application

"experimental protocols using Methyl 6-methyl-2,4-dioxoheptanoate"

Abstract

Methyl 6-methyl-2,4-dioxoheptanoate (CAS: 20577-66-6) represents a privileged 1,3-dicarbonyl scaffold, structurally characterized by a

Part 1: Chemical Profile & Strategic Utility

1.1 Structural Logic & Reactivity The molecule features three distinct electrophilic centers, allowing for divergent synthetic pathways:

-

C1 (Ester Carbonyl): Hard electrophile, susceptible to aminolysis or hydrolysis.

-

C2 (

-Keto Carbonyl): Highly electrophilic ketone, activated by the adjacent ester. -

C4 (

-Keto Carbonyl): Less electrophilic than C2, but crucial for cyclization; sterically influenced by the isobutyl tail.

1.2 The "Diketone" Advantage in Drug Discovery

Unlike simple

1.3 Storage & Stability

-

State: Pale yellow oil or low-melting solid.

-

Stability: Susceptible to hydrolysis and decarboxylation under acidic/moist conditions. Store at -20°C under inert atmosphere (Ar/N

). -

Tautomerism: Exists in equilibrium with its enol forms, which stabilizes the molecule but can complicate NMR interpretation.

Part 2: Preparation of the Scaffold (Self-Validating Protocol)

Note: While commercially available, in-house synthesis ensures freshness and allows for analogue generation.

Protocol A: Claisen Condensation of Methyl Isobutyl Ketone (MIBK) with Dimethyl Oxalate

Principle: A crossed Claisen condensation where the kinetic enolate of MIBK attacks the highly electrophilic dimethyl oxalate.

Reagents:

-

Methyl Isobutyl Ketone (MIBK): 10.0 g (100 mmol)

-

Dimethyl Oxalate: 14.2 g (120 mmol, 1.2 eq)

-

Sodium Methoxide (NaOMe): 25% w/w in Methanol (27 mL, 120 mmol) or solid NaOMe (6.5 g).

-

Solvent: Anhydrous Methanol (100 mL) or MTBE (for easier workup).

Step-by-Step Workflow:

-

Enolate Formation: In a dry 3-neck flask under N

, charge NaOMe and Methanol. Cool to 0°C. -

Addition: Add MIBK dropwise over 20 minutes. The solution may turn slightly yellow (enolate formation). Stir for 30 min at 0°C.

-

Condensation: Add Dimethyl Oxalate (dissolved in minimal MeOH if solid) dropwise.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. A thick precipitate (the sodium enolate salt) typically forms.

-

Quench & Workup:

-

Cool to 0°C. Acidify carefully with 1M HCl (approx. 150 mL) until pH ~2.

-

Extract with Ethyl Acetate (3 x 100 mL).

-

Wash combined organics with Brine, dry over Na

SO -

Critical Step: The product often exists as an enol; avoid high-temperature distillation which can cause polymerization.

-

-

Purification: Flash chromatography (Hexanes:EtOAc 9:1 to 4:1).

-

Yield Expectation: 70–85%.[1]

-

Visualization: Synthesis Pathway

Figure 1: Convergent synthesis of the 2,4-dioxo ester scaffold via Claisen condensation.

Part 3: Heterocyclic Library Generation

Protocol B: Regioselective Synthesis of Pyrazole-3-carboxylates

Context: The reaction with hydrazines is the most common application. Regioselectivity is dictated by the relative electrophilicity of C2 vs C4 and the nucleophilicity of the hydrazine nitrogens.

-

C2 (next to ester): Harder electrophile.

-

C4 (next to alkyl): Softer electrophile.

Reagents:

-

Methyl 6-methyl-2,4-dioxoheptanoate (1.0 eq)

-

Hydrazine hydrate (for NH-pyrazoles) or Phenylhydrazine (for N-substituted pyrazoles) (1.1 eq).

-

Solvent: Ethanol (0.5 M).

Procedure:

-

Dissolve the dioxo ester in Ethanol at RT.

-

Add the hydrazine derivative dropwise.

-

Observation: An initial exotherm may occur (imine formation).

-

-

Heat to reflux for 2–4 hours.

-

Monitoring: TLC (usually 50% EtOAc/Hex) will show the disappearance of the starting material.

-

Workup:

-

Cool to RT.

-

If product precipitates: Filter and wash with cold EtOH.[1]

-

If soluble: Concentrate and recrystallize from EtOH/Water.

-

Expert Insight - Regioselectivity: When using substituted hydrazines (R-NH-NH2), two isomers are possible.

-

Major Isomer: The more nucleophilic terminal nitrogen (NH2) typically attacks the more reactive ketone (C2), placing the R-group on the nitrogen adjacent to the ester (yielding 1-substituted-5-isobutyl-pyrazole-3-carboxylate).

-

Validation: Verify regiochemistry using NOESY NMR (interaction between N-R group and Ester-Me vs Isobutyl).

Protocol C: Synthesis of 2-Amino-Pyrimidines (The Biginelli-Like Approach)

Context: Condensation with guanidine or urea yields pyrimidines, valuable as kinase inhibitor scaffolds.

Reagents:

-

Methyl 6-methyl-2,4-dioxoheptanoate (1.0 eq)

-

Guanidine Carbonate (1.2 eq) (or Urea + catalytic HCl).

-

Base: Potassium Carbonate (2.0 eq) (if using Guanidine HCl).

-

Solvent: Ethanol or Acetonitrile.

Procedure:

-

Mix the dioxo ester and Guanidine Carbonate in Ethanol.

-

Reflux for 6–12 hours.

-

Workup: The product often precipitates as a white solid.

-

Purification: Acidify the filtrate if necessary to protonate the pyrimidine (if it forms a salt), then extract.

Part 4: Analytical Data & Troubleshooting

4.1 Expected Analytical Profile

| Technique | Feature | Diagnostic Signal |

|---|

| 1H NMR | Enol Proton | Broad singlet at

4.2 Troubleshooting Guide

-

Problem: Low yield in Claisen condensation (Protocol A).

-

Cause: Moisture in reagents (NaOMe is hygroscopic).

-

Solution: Use freshly distilled solvents and titrate NaOMe or use solid NaH (requires careful handling).

-

-

Problem: Mixture of Regioisomers in Pyrazole Synthesis.

-

Cause: Similar reactivity of C2/C4 or high temperature.

-

Solution: Lower reaction temperature to 0°C–RT. Use Lewis acids (e.g., CeCl

) to activate C2 selectively.

-

Visualization: Divergent Applications

Figure 2: Divergent synthesis of bioactive heterocycles from the dioxo ester scaffold.

References

-

BenchChem. Methyl 6-methyl-2,4-dioxoheptanoate: Chemical Properties and Synthesis. Retrieved from

-

Joksimović, N., et al. (2020). 2,4-Diketo esters: Crucial intermediates for drug discovery.[2] Bioorganic Chemistry, 105, 104343.

-

Organic Syntheses. General Procedure for Claisen Condensation of Ketones with Oxalates. (Adapted from 1,6-Dioxo-8a-methyl-1,2,3,4,6,7,8,8a-octahydronaphthalene synthesis).[1]

-

PubChem. Compound Summary: Methyl 6-methyl-2,4-dioxoheptanoate.[3]

-

ResearchGate Review. Utility of 2,4-Dioxoesters in the Synthesis of New Heterocycles.

(Note: While specific literature on the "6-methyl" derivative is niche, the chemistry is strictly analogous to the well-documented 2,4-dioxovalerate and 2,4-dioxohexanoate series cited above.)

Sources

Application Note: Strategic Utilization of Methyl 6-methyl-2,4-dioxoheptanoate in Medicinal Chemistry

[1]

Executive Summary

Methyl 6-methyl-2,4-dioxoheptanoate (CAS 20577-66-6) is a versatile acylpyruvate building block characterized by a reactive

Its primary utility in medicinal chemistry stems from its 1,3,5-tricarbonyl system , which offers three distinct electrophilic sites (C1 ester, C2 ketone, C4 ketone).[1] This unique electronic landscape allows for highly regioselective condensations with binucleophiles, granting access to:

-

Pyrazole-3-carboxylates: Scaffolds for COX-2 inhibitors and kinase inhibitors.[1][2]

-

Quinoxalinones: Privileged structures in anxiolytics and anti-infectives.[1][2]

-

Diketo Acid (DKA) Pharmacophores: The metal-chelating core essential for HIV-1 Integrase inhibitors (e.g., Raltegravir derivatives).[1][2]

This guide provides validated protocols, mechanistic insights, and structural data to accelerate the incorporation of this reagent into drug development pipelines.

Chemical Profile & Reactivity[3][4][5]

| Property | Specification |

| Chemical Name | Methyl 6-methyl-2,4-dioxoheptanoate |

| CAS Number | 20577-66-6 |

| Molecular Formula | C |

| Molecular Weight | 186.21 g/mol |

| Physical State | Pale yellow oil / Low-melting solid |

| Solubility | Soluble in MeOH, EtOH, CH |

| Key Functionality |

The "Electrophilic Triad"

The molecule possesses three electrophilic centers with graded reactivity, enabling controlled cascade reactions:

-

C2 (

-Keto): Highly electrophilic, prone to initial nucleophilic attack by "hard" nucleophiles (e.g., primary amines).[1][2] -

C4 (

-Keto): Less electrophilic than C2 but activated by the neighboring methylene; site of attack for "soft" nucleophiles or secondary additions.[1][2] -

C1 (Ester): The least reactive site, typically involved in the final cyclization step (e.g., lactamization).

Application 1: Regioselective Synthesis of Pyrazole-3-Carboxylates

Rationale: The pyrazole-3-carboxylate motif is a ubiquitous pharmacophore found in blockbuster drugs (e.g., Celecoxib, Rimonabant).[1][2] Using Methyl 6-methyl-2,4-dioxoheptanoate allows for the direct introduction of a C3-ester handle (for further derivatization) and a C5-isobutyl group (mimicking leucine/lipophilic pockets).[1][2]

Mechanistic Pathway

The reaction with hydrazines is governed by solvent acidity and steric factors.[2] In neutral/acidic media, the hydrazine terminal nitrogen (NH

Figure 1: Regioselective cyclization pathway to pyrazole-3-carboxylates.

Validated Protocol: Synthesis of Methyl 5-isobutyl-1H-pyrazole-3-carboxylate[1][2]

Reagents:

-

Acetic Acid (glacial, catalytic, 0.1 equiv)

Procedure:

-

Preparation: Dissolve Methyl 6-methyl-2,4-dioxoheptanoate (1.86 g, 10 mmol) in absolute ethanol (100 mL) in a round-bottom flask.

-

Addition: Cool the solution to 0°C. Add hydrazine hydrate (0.55 g, 11 mmol) dropwise over 5 minutes. Note: Exothermic reaction.[1][2][3]

-

Catalysis: Add glacial acetic acid (60 µL).

-

Reaction: Allow the mixture to warm to room temperature, then reflux for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1][2] The starting material spot (Rf ~0.[2]6) should disappear, replaced by a lower Rf fluorescent spot.

-

Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

-

Purification: Dry over Na

SO

Data Interpretation:

Application 2: Accessing the HIV Integrase "Diketo Acid" Pharmacophore

Rationale: The

Protocol: Hydrolysis and Chelation Validation

This protocol generates the free acid form for biological screening or fragment-based crystallographic soaking.[1][2]

Procedure:

-

Dissolve the ester (10 mmol) in THF:Water (1:1, 20 mL).[2]

-

Add LiOH (2.5 equiv, 1M solution). Stir at ambient temperature for 4 hours. Avoid heating to prevent decarboxylation.

-

Acidify carefully with 1N HCl to pH 2-3 at 0°C.

-

Extract immediately with EtOAc.[1][2] The free acid is unstable and should be used immediately for bioassays or complexation studies.[2]

Chelation Study (Proof of Concept):

Application 3: Synthesis of Quinoxalinone Scaffolds

Rationale: Condensation with 1,2-diamines yields quinoxalinones, which are bioisosteres of benzodiazepines and privileged structures in kinase inhibition.

Reaction Scheme

Reaction with o-phenylenediamine (OPD) typically yields 3-(2-methylpropyl)-2-quinoxalinone derivatives via a "Doebner-type" condensation involving the

Figure 2: Workflow for Quinoxalinone Synthesis.

Protocol

-

Mix: Combine Methyl 6-methyl-2,4-dioxoheptanoate (1.0 equiv) and o-phenylenediamine (1.0 equiv) in Ethanol.

-

Reflux: Heat to reflux for 3-4 hours. The solution will darken (orange/red).[1][2]

-

Precipitation: Cool to room temperature. The product often precipitates directly.[2] If not, add cold water.[2]

-

Filtration: Collect the solid.

-

Characterization: The product is a 3-substituted quinoxalin-2-one .[1][2] Note that the side chain ketone (C4) usually remains intact, providing a handle for further reductive amination.

References

-

BenchChem. Methyl 6-methyl-2,4-dioxoheptanoate Product Page & Applications.Link[1][2]

-

PubChem. Compound Summary: Methyl 6-methyl-2,4-dioxoheptanoate.[1][2]Link[1][2]

- Journal of Organic Chemistry.Regioselective Synthesis of Pyrazoles from 1,3-Diketones.

-

Arkivoc. Synthesis of bacterial 2-alkyl-4(1H)-quinolone derivatives.Link

-

MDPI Molecules. Quinolin-4-ones: Methods of Synthesis and Application in Medicine.Link[1][2]

Disclaimer: All protocols should be performed by trained personnel in a fume hood.[1][2] This compound is a chemical intermediate; standard safety precautions (gloves, goggles) apply.[1][2]

Application Note: Strategic Synthesis and Utility of Methyl 6-methyl-2,4-dioxoheptanoate

This Application Note is designed for researchers in medicinal chemistry and process development. It details the synthesis, mechanistic role, and application of Methyl 6-methyl-2,4-dioxoheptanoate , a critical 2,4-dioxo ester scaffold derived from the Claisen condensation of 4-methyl-2-pentanone (MIBK) and dimethyl oxalate.

Executive Summary

Methyl 6-methyl-2,4-dioxoheptanoate (CAS 20577-66-6) represents a specialized class of

-

As a Product of Regioselective Condensation: It demonstrates the kinetic control required to couple sterically differentiated ketones with oxalates.

-

As a Divergent Scaffold: It serves as a 1,3-dielectrophile for the synthesis of pharmaceutical heterocycles, including pyrazoles, isoxazoles, and pyrimidinones (common pharmacophores in HIV integrase inhibitors and anti-infectives).

Theoretical Framework

The Crossed Claisen Condensation Mechanism

The synthesis of Methyl 6-methyl-2,4-dioxoheptanoate relies on a Crossed Claisen Condensation between Dimethyl Oxalate and 4-Methyl-2-pentanone (MIBK) .

-

Electrophile: Dimethyl Oxalate (highly reactive due to inductive withdrawal by the adjacent carbonyl).

-

Nucleophile: The enolate of MIBK.

-

Regioselectivity: MIBK has two enolizable positions: the

-methyl (C1) and the-

Kinetic Control: Deprotonation at the less hindered methyl group is kinetically favored.

-

Thermodynamic Control: The resulting linear diketo ester can form a highly stable chelated enol, driving the equilibrium toward the linear product (C1 attack) rather than the branched isomer.

-

Tautomeric Equilibrium

Upon formation, the molecule exists in a dynamic equilibrium between the triketo form and multiple enol tautomers. The chelated enol form is stabilized by an intramolecular hydrogen bond between the enol proton and the ester carbonyl, which is distinct from standard

Figure 1: Reaction Pathway and Tautomerism

Caption: Pathway for the synthesis of Methyl 6-methyl-2,4-dioxoheptanoate via Crossed Claisen Condensation.

Experimental Protocol

Synthesis of Methyl 6-methyl-2,4-dioxoheptanoate

Objective: Selective formation of the linear 2,4-dioxo ester preventing self-condensation of the ketone.

Reagents:

-

4-Methyl-2-pentanone (MIBK): 10.0 g (100 mmol)

-

Dimethyl Oxalate: 14.2 g (120 mmol, 1.2 eq)

-

Sodium Methoxide (NaOMe): 30% solution in MeOH (27.0 g, 150 mmol, 1.5 eq)

-

Solvent: Methanol (anhydrous, 50 mL)

-

Quench: 1M HCl

-

Extraction: Methyl tert-butyl ether (MTBE)

Step-by-Step Procedure:

-

Preparation of Electrophile Solution:

-

In a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel, dissolve Dimethyl Oxalate (14.2 g) in anhydrous Methanol (50 mL).

-

Cool the solution to 0–5 °C using an ice bath.

-

-

Base Addition:

-

Add the Sodium Methoxide solution dropwise over 15 minutes. Maintain internal temperature < 10 °C.

-

Note: The solution may turn slightly yellow.

-

-

Nucleophile Addition (Critical Step):

-

Add MIBK (10.0 g) dropwise over 30 minutes.

-

Rationale: Slow addition of the ketone to an excess of oxalate/base ensures the ketone enolate reacts with the oxalate (Crossed Claisen) rather than another ketone molecule (Aldol/Self-Claisen).

-

-

Reaction Phase:

-

Allow the mixture to warm to Room Temperature (20–25 °C).

-

Stir for 12–16 hours. The mixture will thicken as the sodium enolate of the product precipitates.

-

-

Workup & Isolation:

-

Evaporate the bulk

-

Application Notes and Protocols: The Strategic Use of Methyl 6-methyl-2,4-dioxoheptanoate in the Synthesis of Bioactive Heterocycles

Foreword: Navigating the Synthetic Landscape with a Versatile Building Block

In the dynamic field of medicinal chemistry, the discovery and development of novel pharmaceuticals are often contingent on the innovative use of versatile chemical building blocks. While some intermediates are extensively documented, others, such as Methyl 6-methyl-2,4-dioxoheptanoate, represent a frontier of synthetic potential. Although direct literature on the pharmaceutical applications of this specific 1,3-dicarbonyl compound is not abundant, its structural features—a reactive β-ketoester system and a terminal isobutyl group—suggest a significant role in the construction of diverse and medicinally relevant heterocyclic scaffolds.

This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a forward-looking perspective on how Methyl 6-methyl-2,4-dioxoheptanoate can be strategically employed in pharmaceutical synthesis. We will explore its potential in constructing key heterocyclic systems, discuss the influence of its "magic methyl" characteristic, and provide detailed, chemically sound protocols for its application.

The Synthetic Potential of Methyl 6-methyl-2,4-dioxoheptanoate: A Structural Overview

The power of Methyl 6-methyl-2,4-dioxoheptanoate as a synthetic precursor lies in its inherent chemical reactivity. As a 1,3-dicarbonyl compound, it is primed for a variety of cyclization and condensation reactions, making it an ideal starting point for the synthesis of a wide array of heterocyclic systems that are cornerstones of modern pharmaceuticals.[1][2]

The presence of a methyl ester at one end and a ketone at the other provides differential reactivity, allowing for selective chemical transformations. Furthermore, the isobutyl group at the 6-position can significantly influence the physicochemical properties of the final molecule, a phenomenon often referred to as the "magic methyl" effect.[3][4] This strategic placement of a methyl group can lead to enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles in the resulting drug candidates.[3][4]

Application in the Synthesis of Pyrimidine-Based Scaffolds

Pyrimidine rings are a common feature in a multitude of approved drugs, including antivirals, anticancer agents, and central nervous system (CNS) drugs. The 1,3-dicarbonyl moiety of Methyl 6-methyl-2,4-dioxoheptanoate makes it an excellent candidate for the Biginelli reaction or similar cyclocondensations to form dihydropyrimidinone (DHPM) cores.

Rationale for Pyrimidine Synthesis

The synthesis of novel pyrimidine derivatives is a continuous effort in drug discovery. By reacting Methyl 6-methyl-2,4-dioxoheptanoate with an aldehyde and urea (or a urea derivative), a diverse library of DHPMs can be generated. The isobutyl group from the starting material would decorate the resulting pyrimidine ring, potentially leading to new structure-activity relationships.

Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative

Objective: To synthesize a 4-(aryl)-6-(isobutyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid methyl ester derivative.

Materials:

-

Methyl 6-methyl-2,4-dioxoheptanoate

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Urea

-

Ethanol

-

Concentrated Hydrochloric Acid (catalyst)

-

Ethyl acetate (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve Methyl 6-methyl-2,4-dioxoheptanoate (1.0 eq), the chosen aromatic aldehyde (1.0 eq), and urea (1.5 eq) in ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dilute the residue with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the desired dihydropyrimidinone.

Visualization of the Synthetic Workflow

Caption: Workflow for the synthesis of a dihydropyrimidinone derivative.

Application in the Synthesis of Pyrazole-Based Scaffolds

Pyrazoles are another class of heterocyclic compounds with significant therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities. The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a classical and efficient method for pyrazole synthesis.

Rationale for Pyrazole Synthesis

The reaction of Methyl 6-methyl-2,4-dioxoheptanoate with hydrazine or a substituted hydrazine can lead to the formation of two regioisomeric pyrazoles. The specific isomer obtained can often be controlled by the reaction conditions and the nature of the hydrazine substituent. The resulting pyrazole will bear an isobutyl group and a methyl ester group (or a carboxylic acid after hydrolysis), which are valuable handles for further chemical modification and library development.

Experimental Protocol: Synthesis of a Pyrazole Derivative

Objective: To synthesize a 5-(isobutyl)-1H-pyrazole-3-carboxylic acid methyl ester derivative.

Materials:

-

Methyl 6-methyl-2,4-dioxoheptanoate

-

Hydrazine hydrate

-

Ethanol or Acetic Acid (solvent)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve Methyl 6-methyl-2,4-dioxoheptanoate (1.0 eq) in ethanol or acetic acid in a round-bottom flask.

-

Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-4 hours. Monitor the reaction by TLC.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization or silica gel chromatography to obtain the desired pyrazole derivative.

Visualization of the Reaction Pathway

Caption: Reaction pathway for the synthesis of a pyrazole derivative.

Quantitative Data Summary and Expected Outcomes

The following table summarizes the expected outcomes for the synthesis of heterocyclic derivatives from Methyl 6-methyl-2,4-dioxoheptanoate. Yields and purity are based on analogous reactions reported in the literature for similar 1,3-dicarbonyl compounds.

| Heterocyclic Scaffold | Key Reagents | Typical Yield (%) | Expected Purity (%) | Analytical Techniques for Characterization |

| Dihydropyrimidinone | Aromatic aldehyde, Urea, HCl | 60-85 | >95 | ¹H NMR, ¹³C NMR, LC-MS, IR |

| Pyrazole | Hydrazine hydrate, EtOH/AcOH | 70-90 | >98 | ¹H NMR, ¹³C NMR, LC-MS, HRMS |

The "Magic Methyl" Effect: A Concluding Perspective

The strategic incorporation of methyl groups can have a profound impact on the biological activity of a molecule, a concept often termed the "magic methyl" effect.[3] In the context of derivatives synthesized from Methyl 6-methyl-2,4-dioxoheptanoate, the isobutyl moiety introduces a gem-dimethyl group. This feature can shield adjacent bonds from metabolic degradation, thereby increasing the compound's half-life.[3][4] Additionally, the lipophilic nature of the isobutyl group can enhance binding to hydrophobic pockets in target proteins, potentially leading to a significant increase in potency.[3]

By utilizing Methyl 6-methyl-2,4-dioxoheptanoate, medicinal chemists can access novel heterocyclic compounds with a pre-installed "magic methyl" group, providing a valuable starting point for the development of next-generation therapeutics. The protocols and strategies outlined in this guide offer a robust framework for harnessing the synthetic potential of this versatile, yet under-explored, building block.

References

-

Shah, P., Sharma, B., & Sharma, J. (2021). Magic Methyl Effects in Drug Design. Global Journal of Pharmaceutical Sciences, 9(3). [Link]

- Google Patents. (2023). Synthetic method of 6-methyl nicotine. CN114437031A.

-

Journal of Pharmaceutical Research. (2025). Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide. [Link]

-

MDPI. (2021). Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. [Link]

-

PMC. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

-

The Chemical Synthesis and Applications of Methyl 6-Methylnicotinate. (2026, January 24). [Link]

-

(48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. (n.d.). [Link]

-

PMC. (n.d.). Mechanism of a Volatile Organic Compound (6-Methyl-2-Heptanone) Emitted From Bacillus subtilis ZD01 Against Alternaria solani in Potato. [Link]

-

PMC - NIH. (2024). Heterocycles in Medicinal Chemistry II. [Link]

-

ResearchGate. (n.d.). Structure of methyl 6-oxoheptanoate present in the Citrullus colocynthis by using GC-MS analysis. [Link]

-

EurekAlert!. (2024). Chemists synthesize an improved building block for medicines. [Link]

-

ResearchGate. (n.d.). A “building block triangle” representing building blocks for medicinal chemistry. [Link]

-

ScienceDaily. (2024). Chemists synthesize an improved building block for medicines. [Link]

Sources

- 1. Heterocycles in Medicinal Chemistry II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemists synthesize an improved building block for medicines | EurekAlert! [eurekalert.org]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Portal: Dioxoheptanoic Acid Esterification & Derivatization

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and drug development professionals working on the esterification of 4,7-dioxoheptanoic acid (DOHA) . This molecule is a critical

Because DOHA contains highly reactive, unprotected ketone and aldehyde moieties, its esterification requires strict orthogonal protection strategies. This portal provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure your synthesis succeeds without degrading your downstream protein targets.

Mechanistic Rationale & Workflow Visualization

Why esterify DOHA with 9-fluorenylmethanol (FmOH)? Causality: When conjugating DOHA to primary amines (e.g., lysine residues on target proteins) via the Paal-Knorr reaction, the carboxylic acid must be protected to prevent unwanted side amidation. FmOH is the gold standard for this process[3]. The resulting 9-fluorenylmethyl (Fm) ester can be deprotected post-conjugation using a mild, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)[1]. This completely avoids the harsh acidic or basic conditions (like NaOH or piperidine) that would otherwise cause irreversible protein denaturation[3],[4].

Synthesis workflow of DOHA-Fm emphasizing critical QC checkpoints and potential side reactions.

Self-Validating Experimental Protocol

The following protocol details the three-stage synthesis of DOHA-Fm. Every stage includes an In-Process Validation (QC) step to ensure the system is self-validating before you commit to the next reaction.

Phase 1: Saponification of the Ketal Precursor

-

Reaction Setup: Dissolve Methyl 4,7-dioxoheptanoate ethylene ketal (1.0 eq) in a solvent mixture of H₂O/MeOH/THF (2:5:3, v/v/v)[3].

-

Hydrolysis: Add NaOH (5.0 eq) and stir the mixture at room temperature for 3 hours.

-

Causality: The mixed solvent system ensures both the hydrophobic ester and the hydrophilic sodium hydroxide remain in a homogenous phase, preventing biphasic reaction stalling.

-

-

Workup: Acidify the mixture with 3 N HCl to exactly pH 3.0. Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic phase with brine, dry over MgSO₄, and evaporate under reduced pressure[3].

-

In-Process Validation (QC 1): Perform ¹H NMR (200 MHz, CDCl₃). Success is validated by the disappearance of the methyl ester singlet (~3.67 ppm) and the retention of the intact ethylene ketal multiplet at 3.7–3.90 ppm[3]. Do not proceed if the ketal is cleaved.

Phase 2: Esterification with FmOH

-

Activation: Dissolve the free acid ketal (1.0 eq) and 9-fluorenylmethanol (FmOH, 1.2 eq) in anhydrous CH₂Cl₂ under an inert argon atmosphere[1].

-

Coupling: Add EDC·HCl (1.5 eq) and DMAP (0.1 eq). Stir continuously for 19 hours at room temperature[1].

-

Causality: EDC is preferred over DCC because its urea byproduct is water-soluble, allowing for rapid removal during aqueous workup without requiring tedious column chromatography at this intermediate stage.

-

-

In-Process Validation (QC 2): Run TLC (Hexane/EtOAc). The Fm-ester ketal should appear as a highly UV-active spot (due to the fluorenyl group).

Phase 3: Acetal Cleavage to DOHA-Fm

-

Deprotection: Dissolve the Fm-ester ketal in acidic media. Heat the mixture strictly to 50°C for exactly 5 hours[1].

-

Isolation: Dry in vacuum and cool in the refrigerator to induce crystallization of the keto-aldehyde DOHA-Fm[1].

-

Final Validation (QC 3): ¹H NMR (400 MHz, CDCl₃). The absolute confirmation of DOHA-Fm is the appearance of a sharp aldehyde proton singlet at ~9.78 ppm and the complete absence of the ketal multiplet (3.7–3.90 ppm)[5].

Quantitative Optimization Data

Optimizing the coupling reagents during Phase 2 is critical for maximizing the yield of the Fm-ester ketal. The table below summarizes the causality behind reagent selection based on yield and purity metrics.

Table 1: Optimization of DOHA Ketal Esterification with FmOH

| Coupling System | Solvent | Time (h) | Yield (%) | Purity (%) | Primary Observation / Impurity |

| Fischer (H₂SO₄) | Toluene | 24 | <10 | N/A | Extensive ketal cleavage & degradation |

| DCC / DMAP | CH₂Cl₂ | 19 | 62 | 80 | Difficult removal of DCU byproduct |

| EDC / DMAP | CH₂Cl₂ | 19 | 77 | >95 | Clean conversion, water-soluble urea [1] |

| HATU / DIPEA | DMF | 5 | 81 | 90 | Trace epimerization at α-carbon |

Troubleshooting Guide

Q: My esterification yield is consistently below 50%. What is causing this? A: Low yields in the FmOH esterification step are typically caused by incomplete activation of the carboxylic acid or moisture in the reaction mixture. Causality: Water competes with FmOH for the O-acylisourea intermediate (when using EDC), hydrolyzing it back to the starting material. Solution: Ensure CH₂Cl₂ is strictly anhydrous. Pre-dry the free carboxylic acid ketal under high vacuum for 2 hours prior to the addition of EDC/DMAP.

Q: During the final acetal cleavage, I am observing a complex mixture of products on TLC instead of a single DOHA-Fm spot. How do I fix this? A: You are likely observing intramolecular aldol condensation side products. Causality: 4,7-dioxoheptanoic acid derivatives contain both an aldehyde and a ketone. Under harsh acidic conditions or temperatures exceeding 50°C, the enolate/enol of the ketone can attack the aldehyde, forming a cyclic cyclopentenone derivative. Solution: Strictly regulate the temperature to exactly 50°C and do not exceed the 5-hour reaction time[1]. Quench the reaction immediately with a cold bicarbonate buffer once complete.

Q: When conjugating DOHA-Fm to my target protein, the protein crashes out of solution during the deprotection step. Why? A: This indicates the use of an overly harsh base or incorrect solvent during the Fm deprotection. Causality: Traditional Fmoc/Fm deprotection uses 20% piperidine, which is highly nucleophilic and basic, leading to rapid protein denaturation. Solution: Switch to 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). DBU is a non-nucleophilic, weak base that efficiently removes the Fm group without disrupting the tertiary structure of the protein[1],[3].

Frequently Asked Questions (FAQs)

Q: Can I skip the ketal protection and directly esterify 4,7-dioxoheptanoic acid?

A: No. The free

Q: Why is 9-fluorenylmethanol (FmOH) the mandatory protecting group for this workflow? A: When synthesizing carboxyethylpyrrole (CEP) modified proteins, the ester must be stable during the Paal-Knorr pyrrole synthesis but easily removable afterward. Methyl esters require harsh saponification (NaOH), and benzyl esters require catalytic hydrogenation (Pd/C, H₂)—both of which destroy the protein and the newly formed pyrrole ring. FmOH provides a unique orthogonal protection strategy[3].

Q: How do I verify the success of the Paal-Knorr condensation before deprotecting the Fm group? A: The formation of the pyrrole ring on the protein can be quantified using Ehrlich’s reagent (4-(dimethylamino)benzaldehyde). The pyrrole ring reacts with Ehrlich's reagent to produce a distinct chromophore that absorbs strongly at 570 nm[2].

References

-

Fortune Journals. Functional and Anatomical Characterization of Atrophic Age-Related Macular Degeneration in an Aged Mouse Model.[Link]

-

National Institutes of Health (PMC). Bioactive 4-Oxoheptanedioic Monoamide Derivatives of Proteins and Ethanolaminephospholipids: Products of Docosahexaenoate Oxidation.[Link]

-

National Institutes of Health (PMC). Synthesis and Structural Characterization of Carboxyethylpyrrole-Modified Proteins: Mediators of Age-related Macular Degeneration.[Link]

- Google Patents. WO2008089485A2 - Carboxyethylpyrrole compounds and methods of their production.

-

Proceedings of the National Academy of Sciences (PNAS). Carboxyethylpyrrole oxidative protein modifications stimulate neovascularization: Implications for age-related macular degeneration.[Link]

Sources

- 1. fortunejournals.com [fortunejournals.com]

- 2. pnas.org [pnas.org]

- 3. Synthesis and Structural Characterization of Carboxyethylpyrrole-Modified Proteins: Mediators of Age-related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2008089485A2 - Carboxyethylpyrrole compounds and methods of their production - Google Patents [patents.google.com]

- 5. Bioactive 4-Oxoheptanedioic Monoamide Derivatives of Proteins and Ethanolaminephospholipids: Products of Docosahexaenoate Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Stability Optimization for Methyl 6-methyl-2,4-dioxoheptanoate (MMDH)

Current Status: Operational Assigned Specialist: Senior Application Scientist Ticket Topic: Stability, Storage, and Handling of MMDH in Solution

Executive Summary

Methyl 6-methyl-2,4-dioxoheptanoate (MMDH) is a highly reactive

The Core Challenge: MMDH possesses a 1,3-dicarbonyl system flanked by an ester.[2] This creates a "perfect storm" for instability:

-

Rapid Hydrolysis: The

-keto ester moiety is electron-deficient and highly susceptible to nucleophilic attack by water.[1] -

Keto-Enol Tautomerism: The molecule exists in dynamic equilibrium between keto and enol forms, complicating HPLC/NMR analysis.[1]

-

Transesterification: In alcoholic solvents, the methyl ester readily swaps with the solvent alkyl group.[1]

This guide provides the protocols necessary to stabilize MMDH, troubleshoot degradation, and ensure analytical accuracy.

Module 1: The "Golden Rules" of MMDH Storage

If you only read one section, read this. Deviating from these parameters is the primary cause of >90% of user-reported instability.[1]

| Parameter | Recommendation | Scientific Rationale |

| Solvent Choice | Anhydrous Aprotic (Acetonitrile, DMSO, DCM) | Protic solvents (water/alcohols) catalyze hydrolysis and transesterification. |

| Temperature | -20°C (Long-term) / 4°C (Working) | Low temperature kinetically inhibits decarboxylation and polymerization.[1] |

| pH Environment | Slightly Acidic (0.1% Formic Acid) | Neutral/Basic conditions promote rapid enolate formation and retro-Claisen cleavage.[1] |

| Container | Amber Glass, Argon/Nitrogen Headspace | Prevents photo-oxidation of the enol form and moisture ingress. |

| Forbidden | Methanol, Ethanol, Water, Bases | Methanol causes equilibrium issues; Ethanol causes transesterification; Bases destroy the molecule. |

Module 2: Troubleshooting & Diagnosis

Scenario A: "My solution has turned dark yellow/brown."

-

Diagnosis: Oxidative polymerization or aldol-like condensation.[1]

-

Cause: Exposure to air (oxygen) or basic impurities.[1] The enol form is electron-rich and susceptible to oxidation.[1]

-

Solution:

Scenario B: "I see double peaks or broad humps in HPLC."

-

Cause: The interconversion rate between the keto and enol forms is comparable to the chromatographic timescale.[4] The column is partially separating the two forms.

-

Solution:

-

Temperature Control: Run the column at a higher temperature (e.g., 40-50°C) to speed up interconversion, merging the peaks.

-

Acidification: Add 0.1% Trifluoroacetic acid (TFA) or Formic acid to the mobile phase.[1] This stabilizes the keto form and sharpens the peak.

-

Scenario C: "My LC-MS shows a mass shift of +14 Da."

-

Diagnosis: Transesterification.[1]

-

Cause: You dissolved the Methyl ester (MMDH) in Ethanol.[1] The methyl group (-OMe) was replaced by an ethyl group (-OEt).[1]

-